molecular formula C14H14Br4O6 B14326564 Bis(oxiranylmethyl) 3,4,5,6-tetrabromocyclohexene-1,2-dicarboxylate CAS No. 97890-19-2

Bis(oxiranylmethyl) 3,4,5,6-tetrabromocyclohexene-1,2-dicarboxylate

Cat. No.: B14326564
CAS No.: 97890-19-2
M. Wt: 597.9 g/mol
InChI Key: UGYFFARIZMXOAC-UHFFFAOYSA-N
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Description

Bis(oxiranylmethyl) 3,4,5,6-tetrabromocyclohexene-1,2-dicarboxylate is a complex organic compound with the molecular formula C14H14Br4O6. It is characterized by the presence of multiple bromine atoms and epoxide groups, which contribute to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(oxiranylmethyl) 3,4,5,6-tetrabromocyclohexene-1,2-dicarboxylate typically involves the reaction of tetrabromocyclohexene with oxiranylmethyl reagents under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The process includes steps such as bromination, epoxidation, and esterification, followed by purification techniques like recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Bis(oxiranylmethyl) 3,4,5,6-tetrabromocyclohexene-1,2-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions vary based on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes .

Scientific Research Applications

Bis(oxiranylmethyl) 3,4,5,6-tetrabromocyclohexene-1,2-dicarboxylate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of flame retardants and other specialty chemicals

Mechanism of Action

The mechanism by which Bis(oxiranylmethyl) 3,4,5,6-tetrabromocyclohexene-1,2-dicarboxylate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The epoxide groups can form covalent bonds with nucleophilic sites on proteins, leading to changes in their activity. The bromine atoms contribute to the compound’s reactivity and ability to participate in various chemical reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bis(oxiranylmethyl) 3,4,5,6-tetrabromocyclohexene-1,2-dicarboxylate is unique due to its specific combination of bromine atoms and epoxide groups, which confer distinct chemical properties and reactivity. This makes it particularly useful in applications requiring high reactivity and specificity .

Properties

CAS No.

97890-19-2

Molecular Formula

C14H14Br4O6

Molecular Weight

597.9 g/mol

IUPAC Name

bis(oxiran-2-ylmethyl) 3,4,5,6-tetrabromocyclohexene-1,2-dicarboxylate

InChI

InChI=1S/C14H14Br4O6/c15-9-7(13(19)23-3-5-1-21-5)8(10(16)12(18)11(9)17)14(20)24-4-6-2-22-6/h5-6,9-12H,1-4H2

InChI Key

UGYFFARIZMXOAC-UHFFFAOYSA-N

Canonical SMILES

C1C(O1)COC(=O)C2=C(C(C(C(C2Br)Br)Br)Br)C(=O)OCC3CO3

Origin of Product

United States

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